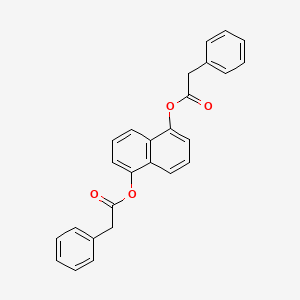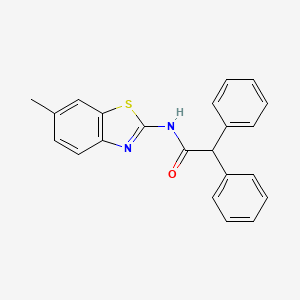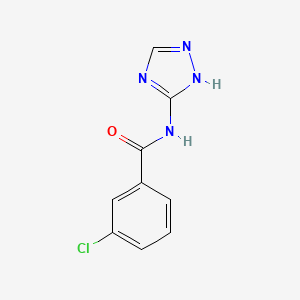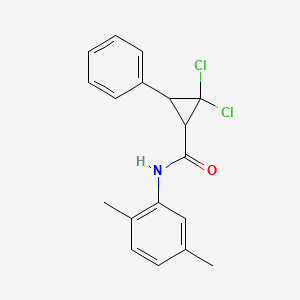
1,5-naphthalenediyl bis(phenylacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-naphthalenediyl bis(phenylacetate) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 1,5-naphthalenediyl bis(phenylacetate) is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis by activating caspase enzymes.
Biochemical and physiological effects:
Studies have shown that 1,5-naphthalenediyl bis(phenylacetate) has biochemical and physiological effects on cells and tissues. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,5-naphthalenediyl bis(phenylacetate) in lab experiments is its potential to enhance the efficacy of chemotherapy drugs. It has also been shown to have activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibacterial and antifungal agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 1,5-naphthalenediyl bis(phenylacetate). One of the directions is to study its potential as a novel anticancer agent. Further studies are needed to understand its mechanism of action and to determine its efficacy in different types of cancer. Another direction is to study its potential as a new antibacterial and antifungal agent. Studies are needed to determine its activity against different bacterial and fungal strains and to optimize its structure for improved efficacy. Additionally, studies are needed to improve its solubility in water and to develop new formulations for improved bioavailability.
Synthesis Methods
1,5-naphthalenediyl bis(phenylacetate) can be synthesized using different methods. One of the commonly used methods involves the reaction of 1,5-dibromonaphthalene with phenylacetic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, and the product is purified using column chromatography. Other methods involve the use of different reagents and catalysts, such as copper iodide and cesium carbonate.
Scientific Research Applications
1,5-naphthalenediyl bis(phenylacetate) has potential applications in various fields of scientific research. It has been studied for its anticancer, antibacterial, and antifungal properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential to enhance the efficacy of chemotherapy drugs. In the field of antibacterial and antifungal research, this compound has been shown to have activity against various bacterial and fungal strains.
properties
IUPAC Name |
[5-(2-phenylacetyl)oxynaphthalen-1-yl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c27-25(17-19-9-3-1-4-10-19)29-23-15-7-14-22-21(23)13-8-16-24(22)30-26(28)18-20-11-5-2-6-12-20/h1-16H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNMCXJZRWBVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5194681.png)
![3-(butylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5194683.png)
![2-acetyl-3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5194691.png)
![6-chloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5194695.png)
![2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B5194702.png)
![ethyl 2-cyclohexyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B5194709.png)



![N-cyclohexyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5194737.png)

![methyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5194763.png)
![methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate](/img/structure/B5194772.png)